REACTION_CXSMILES
|
COC1C=CC([C:9]2[C:10]([N+]([O-])=O)=[C:11]([O:16][C:17]3[CH:22]=[CH:21][C:20]([Cl:23])=[C:19](C4C=CC(OC)=CC=4)[C:18]=3[N+:32]([O-])=O)[CH:12]=[CH:13][C:14]=2Cl)=CC=1.C[C:39](C)=[O:40].S(S([O-])=O)([O-])=O.[Na+].[Na+]>O>[Cl:23][C:20]1[CH:21]=[CH:22][C:17]([O:16][C:11]2[CH:10]=[CH:9][C:14]([O:40][CH3:39])=[CH:13][CH:12]=2)=[C:18]([CH:19]=1)[NH2:32] |f:2.3.4|
|
Name
|
nitro
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C=1C(=C(C=CC1Cl)OC1=C(C(=C(C=C1)Cl)C1=CC=C(C=C1)OC)[N+](=O)[O-])[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux on a steam bath for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with benzene
|
Type
|
EXTRACTION
|
Details
|
The benzene extract
|
Type
|
WASH
|
Details
|
is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo to a yellow oil
|
Type
|
TEMPERATURE
|
Details
|
Treatment in hexane, with cooling
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(N)C1)OC1=CC=C(C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |